molecular formula C21H14F3N3O4S B2801503 (2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327187-75-6

(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Numéro de catalogue: B2801503
Numéro CAS: 1327187-75-6
Poids moléculaire: 461.42
Clé InChI: KETGLBHHISFDOU-XHPQRKPJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a recognized and potent small-molecule inhibitor that selectively targets the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to specifically prevent NLRP3 inflammasome assembly and activation, thereby blocking the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18 . This mechanism makes it an indispensable pharmacological tool for investigating the role of NLRP3-driven inflammation in a wide array of disease models. Researchers utilize this compound to dissect NLRP3 signaling pathways in cellular assays and animal models of conditions such as Alzheimer's disease, multiple sclerosis, atherosclerosis, and other autoinflammatory and metabolic disorders. By effectively inhibiting this specific inflammasome, it helps elucidate the contribution of innate immunity to disease pathogenesis and validates NLRP3 as a therapeutic target for drug discovery efforts .

Propriétés

IUPAC Name

8-methoxy-N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O4S/c1-29-16-7-2-4-12-10-15(18(28)27-20-25-8-9-32-20)19(30-17(12)16)26-13-5-3-6-14(11-13)31-21(22,23)24/h2-11H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETGLBHHISFDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)OC(F)(F)F)C(=C2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and therapeutic potentials based on a comprehensive review of available literature.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Chromene core : A bicyclic structure that contributes to its pharmacological properties.
  • Thiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Trifluoromethoxy phenyl group : Enhances lipophilicity and potentially increases biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to our target have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that modifications in the thiazole ring can enhance activity against breast cancer cells (MDA-MB-231) and others, with IC50 values ranging from 0.33 to 7.10 μM .

CompoundCell LineIC50 (μM)
2eC. parapsilosis1.23
12aMDA-MB-2310.33
12iHeLa7.10

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. A related study demonstrated that thiazole derivatives exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungals like ketoconazole .

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of key enzymes : For example, thiazole derivatives have been shown to inhibit retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a role in inflammatory responses .
  • Modulation of signaling pathways : Some thiazole derivatives affect pathways involved in cell proliferation and apoptosis, making them candidates for further development as anticancer agents.

Study on Glutamate-Induced Excitotoxicity

In a specific case involving thiazoline derivatives, it was found that these compounds could protect glial cells from glutamate-induced excitotoxicity. The protective effect was linked to decreased production of pro-inflammatory cytokines and preservation of mitochondrial function, indicating a neuroprotective role .

Evaluation in Autoimmune Models

Another study assessed the efficacy of thiazole derivatives in mouse models of autoimmune diseases, showing promising results in reducing symptoms associated with experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .

Applications De Recherche Scientifique

Biological Activities

Anticancer Activity
Research has demonstrated that derivatives of thiazole and chromene compounds exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, making it a promising scaffold for developing anticancer agents. Studies have shown that compounds similar to (2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and HCT116, suggesting its potential as an anticancer drug candidate .

Antimicrobial Properties
The compound's thiazole component enhances its antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial properties against bacteria and fungi. Preliminary studies indicate that (2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide may exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .

Agrochemical Applications

Pesticidal Activity
The structural features of (2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide suggest potential applications in agriculture as a pesticide or herbicide. Compounds containing thiazole rings have been shown to possess insecticidal properties, making this compound a candidate for further exploration in crop protection formulations .

Case Studies

  • Anticancer Screening
    A study evaluated the anticancer activity of various thiazole derivatives against multiple cancer cell lines. The results indicated that compounds similar to (2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide exhibited IC50 values in the micromolar range against MDA-MB-231 cells, highlighting their potential as lead compounds in cancer therapy .
  • Antimicrobial Testing
    In another investigation, the antimicrobial efficacy of thiazole-containing compounds was assessed against common pathogens. Results showed that certain derivatives demonstrated significant inhibition zones in agar diffusion assays, indicating their potential use in developing new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their substituents:

Compound Name / ID Substituents (Position) Key Modifications vs. Target Compound References
Target Compound 8-OCH₃, N-(1,3-thiazol-2-yl), 3-(CF₃O)C₆H₄ imino Reference structure
(Z)-N-acetyl-8-ethoxy-2-(p-tolylimino) 8-OCH₂CH₃, N-acetyl, 4-CH₃C₆H₄ imino Ethoxy at C8; acetyl vs. thiazole; methylphenyl
(2Z)-8-methoxy-2-(2-methylphenyl)imino 8-OCH₃, 2-CH₃C₆H₄ imino Methylphenyl vs. trifluoromethoxyphenyl; no thiazole
N-(4-(8-methoxy-2-oxo-chromen-3-yl)thiazol-2-yl) amide 8-OCH₃, thiazol-2-yl, 2-oxo (vs. imino) Oxo group replaces imino; simplified aryl substitution

Spectroscopic and Computational Comparisons

  • NMR Shifts : The trifluoromethoxy group in the target compound would deshield adjacent protons (δ ~7.5–8.5 ppm), distinct from methyl or methoxy analogs (δ ~6.5–7.5 ppm) .
  • DFT Studies: B3LYP/6-31*G methods predict chemical shifts with <5% error, applicable to verify the target’s imino and thiazole configurations .

Data Tables

Table 2: Key Spectral Data (Hypothetical for Target Compound)

Group ¹H-NMR (ppm) ¹³C-NMR (ppm) IR (cm⁻¹)
8-OCH₃ 3.85 (s) 56.2 2840 (C-O)
Thiazole C-H 7.45 (s) 127.5 1600 (C=N)
CF₃O-phenyl 7.6–8.1 (m) 121.5 (q, J=320 Hz) 1250 (C-F)

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the chromene core via acid-catalyzed cyclization of substituted salicylaldehydes and β-keto esters .
  • Imino bond formation : Reaction of the chromene intermediate with 3-(trifluoromethoxy)phenylamine under reflux in ethanol or THF .
  • Carboxamide coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by reaction with 1,3-thiazol-2-amine .

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) during imino bond formation reduce side reactions .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling yields .

Q. Which spectroscopic and crystallographic methods are most effective for confirming structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the chromene core and imino bond configuration (Z/E) . Key signals include aromatic protons (δ 6.8–8.2 ppm) and the trifluoromethoxy group (δ 4.3 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and hydrogen-bonding patterns .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~479.1) .

Q. Purity assessment :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 57.3%, H: 3.1%, N: 8.8%) .

Q. How should researchers design initial biological activity screens for this compound?

Recommended assays :

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory potential : COX-2 inhibition assay using ELISA .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Q. Experimental design :

  • Positive controls : Include known inhibitors (e.g., doxorubicin for anticancer assays) .
  • Dose-response curves : Test concentrations from 1 nM to 100 μM .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar chromene derivatives?

  • Comparative SAR studies : Systematically vary substituents (e.g., replacing trifluoromethoxy with methoxy) to isolate activity drivers .
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or selectivity indices .

Example : If one study reports potent COX-2 inhibition while another shows no effect, validate using isoform-specific inhibitors and Western blotting to confirm target engagement .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or EGFR kinases. The trifluoromethoxy group may occupy hydrophobic pockets .
  • MD simulations : GROMACS can assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Train on chromene derivative datasets to predict logP, solubility, and bioavailability .

Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Key challenges :

  • Low yields in cyclization : Scale-dependent heat transfer affects reaction efficiency .
  • Purification difficulties : Chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .

Q. Solutions :

  • Flow chemistry : Continuous reactors improve temperature control during imino bond formation .
  • Catalyst recycling : Immobilize ZnCl₂ on silica gel to reduce waste .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.